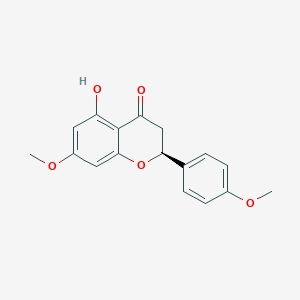

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEXCBVNKRHAMX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555158 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-96-2 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29424-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Asymmetric Hydrogenation Strategies

Modern approaches leverage chiral catalysts to directly obtain the (S)-configuration. A notable method involves:

-

Substrate : 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one.

-

Catalyst : Ruthenium-(S)-BINAP complex (2 mol%).

-

Conditions : Hydrogen gas (50 psi) in methanol at 25°C for 12 hours.

This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC. The mechanism proceeds via η⁶-arene coordination, enabling facial selectivity during H₂ insertion.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation resolves racemic mixtures effectively:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions : Vinyl acetate (acyl donor) in tert-butyl methyl ether (MTBE) at 30°C.

-

Outcome : (R)-enantiomer acetylates preferentially, leaving (S)-enantiomer unreacted (ee = 95%, yield = 42%).

Regioselective Methylation and Protecting Group Strategies

The phenolic hydroxyl groups at C5 and C7 necessitate precise methylation:

Stepwise Methylation Protocol

Directive Effects of Substituents

The 4-methoxyphenyl group at C2 electronically deactivates the A-ring, permitting selective methylation at C7 without affecting C5.

Structural Characterization and Validation

Spectroscopic Analysis

Absolute Configuration Determination

-

Electronic Circular Dichroism (ECD) : A negative Cotton effect at 290 nm confirms the (S)-configuration.

-

X-ray Crystallography : ORTEP diagrams reveal a twisted boat conformation with C2–C1′ dihedral angle of 67.5°.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |

|---|---|---|---|---|

| Classical Cyclization | 2,4-Dihydroxyacetophenone | BF₃·Et₂O, MeSO₂Cl | 68 | – |

| Asymmetric Hydrogenation | Chromen-4-one | Ru-(S)-BINAP | 85 | 98 |

| Enzymatic Resolution | Racemic chroman-4-one | CAL-B, vinyl acetate | 42 | 95 |

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4’,7-Di-O-methylnaringenin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Alkylhalogenide werden unter basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Alkylierte Produkte.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer bei der Synthese anderer Flavonoidderivate verwendet.

Biologie: Untersucht wurde seine Rolle bei der Modulation biologischer Pfade.

Industrie: Potenzieller Einsatz bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch die Aktivierung des p53-Signalwegs aus. Sie reguliert MDM2, einen negativen Regulator von p53, herunter, wodurch p53 stabilisiert und aktiviert wird. Dies führt zur Induktion von Apoptose und Zellzyklusarrest in Krebszellen. Zu den molekularen Zielstrukturen gehören MDM2 und p53, und die beteiligten Pfade stehen im Zusammenhang mit dem Zellüberleben und der Apoptose .

Ähnliche Verbindungen:

Naringenin: Die Stammverbindung, bekannt für ihr breites Spektrum an biologischen Aktivitäten.

Hesperetin: Ein weiteres Citrus-Flavonoid mit ähnlichen Antikrebsaktivitäten.

Apigenin: Ein Flavonoid mit entzündungshemmenden und krebshemmenden Wirkungen.

Einzigartigkeit: 4’,7-Di-O-methylnaringenin ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das seine biologische Aktivität und Stabilität im Vergleich zu seiner Stammverbindung Naringenin erhöht. Seine Fähigkeit, MDM2 spezifisch herunterzuregulieren und den p53-Signalweg zu aktivieren, macht es zu einem vielversprechenden Kandidaten für eine zielgerichtete Krebstherapie .

Wirkmechanismus

The compound exerts its effects primarily through the activation of the p53 signaling pathway. It down-regulates MDM2, a negative regulator of p53, thereby stabilizing and activating p53. This leads to the induction of apoptosis and cell cycle arrest in cancer cells. The molecular targets include MDM2 and p53, and the pathways involved are related to cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Chroman-4-one Derivatives

Key Comparative Insights

Substituent Effects on Antifungal Activity

- The target compound’s methoxy groups at positions 7 and 4' contribute to its antifungal properties. However, suggests that replacing methoxy with ethoxy (bulkier, more electron-donating) enhances fungitoxicity. For example, ethoxy-substituted chroman-4-ones exhibit superior activity against Rhizoctonia solani compared to methoxy analogues .

- Compound 11a (), with an additional thiomorpholinomethyl group at position 8, may improve solubility and target binding, though its antifungal efficacy remains untested.

Antioxidant and Anticancer Activity

- The 5-hydroxy group in the target compound is critical for antioxidant activity, enabling free radical scavenging. In contrast, 3-substituted derivatives like (3E)-5-OH-3-(4-OHBz)-7-OMe-chroman-4-one () exhibit anticancer activity due to the conjugated benzylidene group, which enhances π-π stacking with cellular targets .

- Phosphinoyl derivatives () demonstrate distinct mechanisms, leveraging phosphorus-based hydrogen bonding for anticancer effects, unlike the target’s hydroxyl/methoxy-driven activity .

Stereochemical Influence

- The (S)-configuration in the target compound may optimize receptor binding compared to racemic mixtures. For instance, (S)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one (CAS: 578-86-9) shows enantiomer-specific interactions with metabolic enzymes .

Pharmacokinetic Considerations

- Methoxy vs. Hydroxy Groups : Methoxy groups improve metabolic stability by resisting glucuronidation, whereas hydroxy groups (e.g., 5-OH in the target) may shorten half-life due to rapid conjugation .

Biologische Aktivität

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, a chromanone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chroman backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of chromanones, including (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related compounds demonstrated that modifications to the chromanone structure could enhance cytotoxicity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. Some derivatives showed IC50 values ranging from 7.56 to 25.04 μg/ml, indicating potent antiproliferative activity .

Table 1: Cytotoxic Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzylidene derivative | MDA-MB-231 | 7.56 |

| 3-Chloro-4,5-dimethoxybenzylidene derivative | SK-N-MC | 25.04 |

| Etoposide | MDA-MB-231 | Reference |

This suggests that further exploration of structural modifications could lead to the development of new anticancer agents.

Antibacterial Activity

In addition to anticancer properties, (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one has also been assessed for antibacterial activity. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain chromanone derivatives possess significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/ml against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Chromanone Derivatives

| Compound | Bacteria | MIC (μg/ml) |

|---|---|---|

| Chromanone Derivative A | Staphylococcus aureus | 3.12 |

| Chromanone Derivative B | Escherichia coli | 12.5 |

These findings highlight the potential of this compound as a lead for developing new antibacterial agents.

The mechanisms underlying the biological activity of (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one are still being elucidated. Preliminary studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. The antibacterial mechanism may involve interference with bacterial cell wall synthesis or function, although further research is needed to confirm these hypotheses.

Case Studies

- Cytotoxicity Study : A study evaluated a series of chromanone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .

- Antibacterial Evaluation : Another study assessed the antibacterial properties of methoxychromanones against common pathogens, demonstrating notable efficacy and suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic: What synthetic methodologies are most effective for producing enantiomerically pure (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one?

Methodological Answer:

The compound can be synthesized via cyclization of precursors under basic or acidic conditions. A common approach involves condensing 2-hydroxyacetophenone derivatives with 4-methoxybenzaldehyde in ethanol, followed by KOH-catalyzed cyclization at 5–10°C for 24 hours. For enantiomeric purity, chiral catalysts (e.g., L-proline) or chromatographic separation (e.g., chiral HPLC) are recommended. Recrystallization from DMF or ethanol yields crystals suitable for structural validation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR in DMSO-d6 identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm).

- XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., S-configuration at C2) and dihedral angles between aromatic rings (e.g., ~65° between benzopyran and phenyl rings).

- IR : Peaks at ~3200 cm⁻¹ (OH stretch) and ~1650 cm⁻¹ (C=O) validate functional groups .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

In vitro assays indicate:

- Antioxidant activity : DPPH radical scavenging (IC50 ~20–50 µM) via phenolic OH groups.

- Anticancer potential : Cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50 ~10–30 µM).

- Anti-inflammatory effects : COX-2 inhibition (~40–60% at 50 µM).

Dose-response studies require optimization of solvent (e.g., DMSO ≤0.1%) and controls (e.g., ascorbic acid for antioxidants) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst screening : Compare p-toluenesulfonic acid (yield ~60%) vs. KOH (yield ~75%) for cyclization efficiency .

- Solvent effects : Ethanol vs. DMF for recrystallization (DMF improves crystal quality but may reduce yield).

- Temperature control : Lower temperatures (5–10°C) minimize side reactions during condensation .

Advanced: What mechanistic insights explain its bioactivity in cancer models?

Methodological Answer:

Mechanistic studies suggest:

- Apoptosis induction : Caspase-3/7 activation and PARP cleavage in treated cells.

- ROS modulation : Flow cytometry with DCFH-DA probes reveals ROS generation at IC50 concentrations.

- Kinase inhibition : Molecular docking predicts interaction with EGFR (binding energy ≤-8.5 kcal/mol). Validate via kinase inhibition assays (e.g., ADP-Glo™) .

Advanced: How should researchers address contradictions in reported solubility data?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from:

- Purity : HPLC purity ≥95% reduces variability.

- Particle size : Sonication or micronization improves dissolution kinetics.

- Measurement protocols : Use standardized USP methods (e.g., shake-flask technique at 25°C) .

Advanced: What challenges exist in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Byproduct formation : Side products from incomplete cyclization require silica gel chromatography (petroleum ether/EtOAc, 15:1 v/v).

- Enantiomeric separation : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) resolve (S)- and (R)-isomers.

- Degradation : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent oxidation .

Advanced: How can enantiomeric purity be validated and quantified?

Methodological Answer:

- Polarimetry : Specific rotation ([α]D²⁵) comparisons against standards (e.g., (S)-isomer: [α]D²⁵ = +120° in MeOH).

- Chiral HPLC : Retention time alignment with authentic samples.

- Circular Dichroism (CD) : Characteristic Cotton effects at 250–300 nm confirm configuration .

Advanced: What computational approaches predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate BBB permeability (low), CYP inhibition (CYP3A4), and Ames test outcomes.

- Molecular Dynamics (MD) : Simulate binding stability to serum albumin (e.g., 100 ns MD runs in GROMACS).

- Toxicity : ProTox-II predicts hepatotoxicity risk (probability ≥0.7) .

Advanced: How does this compound compare structurally and functionally to analogs like 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one?

Methodological Answer:

- Structural differences : Additional hydroxyl group at C5 enhances antioxidant activity but reduces logP (2.1 vs. 2.8).

- Bioactivity : (S)-isomer shows 3-fold higher cytotoxicity than (R)-isomer in MCF-7 cells.

- SAR studies : Methoxy groups at C7 and C4-phenyl improve membrane permeability (PAMPA assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.